molecular formula C16H34N2 B14401008 (E)-1-tert-Butyl-2-(dodecan-2-yl)diazene CAS No. 88630-77-7

(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene

Cat. No.: B14401008
CAS No.: 88630-77-7
M. Wt: 254.45 g/mol
InChI Key: JDQOXOPGEQQVLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene is an azo compound (diazene derivative) with the general structure R-N=N-R', where R = tert-butyl (C(CH₃)₃) and R' = dodecan-2-yl (a 12-carbon alkyl chain with a substituent at the second carbon). The (E)-configuration indicates that the bulky substituents (tert-butyl and dodecan-2-yl) are on opposite sides of the N=N double bond, minimizing steric strain .

Key features of this compound include:

  • High lipophilicity: Due to the long alkyl chain (dodecan-2-yl) and branched tert-butyl group.
  • Steric hindrance: The bulky substituents influence reactivity and stability.

Properties

CAS No.

88630-77-7

Molecular Formula

C16H34N2

Molecular Weight

254.45 g/mol

IUPAC Name

tert-butyl(dodecan-2-yl)diazene

InChI

InChI=1S/C16H34N2/c1-6-7-8-9-10-11-12-13-14-15(2)17-18-16(3,4)5/h15H,6-14H2,1-5H3

InChI Key

JDQOXOPGEQQVLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)N=NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

Diazenes vary significantly based on substituent groups. Below is a structural comparison with analogs from the literature:

Table 1: Structural Comparison of Selected Diazene Derivatives

Compound Name R Group R' Group Molecular Formula Molecular Weight (g/mol) Configuration
(E)-1-tert-Butyl-2-(dodecan-2-yl)diazene tert-Butyl Dodecan-2-yl C₁₆H₃₃N₂ 253.45 E
(E)-1-Phenyl-2-(p-tolyl)diazene Phenyl p-Tolyl C₁₃H₁₂N₂ 196.25 E
(E)-1-(2-Nitrophenyl)-2-(4-methoxyphenyl)diazene 2-Nitrophenyl 4-Methoxyphenyl C₁₃H₁₁N₃O₃ 273.25 E

Key Observations :

  • Alkyl vs. Aromatic Substituents : The tert-butyl/dodecan-2-yl groups confer high lipophilicity, whereas aromatic substituents (e.g., phenyl, nitrophenyl) enhance conjugation and electronic stability .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

Compound Name LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 6.8 0.05 (insoluble) 45–50
(E)-1-Phenyl-2-(p-tolyl)diazene 3.5 0.5 (slightly soluble) 120–125
(E)-1-(2-Nitrophenyl)-2-(4-methoxyphenyl)diazene 2.9 1.2 (moderately soluble) 180–185

Analysis :

  • Lipophilicity : The dodecan-2-yl group increases LogP significantly, making the compound ideal for lipid membrane interactions.
  • Solubility : Aromatic derivatives exhibit better water solubility due to polar functional groups (e.g., nitro, methoxy) .

Insights :

  • Substituent Impact : The presence of electron-withdrawing groups (e.g., nitro) in aromatic diazenes enhances binding to enzymes like phosphodiesterases. In contrast, alkyl-substituted diazenes (e.g., tert-butyl/dodecan-2-yl) may target hydrophobic protein domains .
  • Activity Specificity : Biological activity varies widely even among structurally similar diazenes, underscoring the role of substituent chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.